![molecular formula C17H16N2OS B2439288 2-((1H-indol-3-yl)thio)-N-(m-tolyl)acetamide CAS No. 450351-64-1](/img/structure/B2439288.png)
2-((1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
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Description
2-((1H-indol-3-yl)thio)-N-(m-tolyl)acetamide, also known as ITA, is a chemical compound that has been extensively studied for its potential use in scientific research. ITA is a thioacetamide derivative of indole and is known for its ability to inhibit the activity of certain enzymes in the body.
Scientific Research Applications
- Therapeutic Prospects : Researchers have explored their therapeutic potential in intestinal and liver diseases .
- Applications : Investigating AHR agonists could lead to novel therapeutic strategies for immune-related disorders and cancer .
- MCRs : Researchers have explored its use in multicomponent reactions, providing access to complex molecules. These reactions are valuable for drug assembly .
- Rhodium-Catalyzed C–H Functionalization : Our compound has been employed in the synthesis of 1H-indazoles. Specifically, it participates in a [4+1] annulation, cleaving a Csp–Csp triple bond in alkynylcyclobutanol to form diverse 1H-indazoles .
Gut Microbiota Modulation
Aryl Hydrocarbon Receptor (AHR) Agonism
Multicomponent Reactions (MCRs)
1H-Indazole Synthesis
properties
IUPAC Name |
2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-5-4-6-13(9-12)19-17(20)11-21-16-10-18-15-8-3-2-7-14(15)16/h2-10,18H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPAMZFBGFIOWBO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CNC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-indol-3-ylsulfanyl)-N-(3-methylphenyl)acetamide |
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